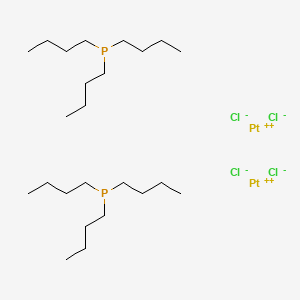
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum is a platinum-based organometallic compound It is known for its unique chemical structure, which includes two platinum atoms bridged by two chlorine atoms and coordinated with tributylphosphine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum typically involves the reaction of chloroplatinic acid (H2PtCl6) with tributylphosphine (PBu3) in an organic solvent. The reaction proceeds as follows:
- Dissolve chloroplatinic acid in an organic solvent.
- Add tributylphosphine to the solution.
- Stir the mixture under controlled temperature and pressure conditions to facilitate the formation of the desired platinum complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The chlorine atoms and tributylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands, halides, and other coordinating molecules.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species. Substitution reactions can result in a variety of platinum complexes with different ligands .
Scientific Research Applications
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the synthesis of other platinum-based compounds and materials.
Mechanism of Action
The mechanism of action of Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum involves its interaction with molecular targets, such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction is believed to be responsible for its potential anticancer activity, as it can inhibit the replication of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Di-mu-Chlorodichlorobis(triphenylphosphine)diplatinum: Similar structure but with triphenylphosphine ligands.
Di-mu-Chlorodichlorobis(triethylphosphine)diplatinum: Similar structure but with triethylphosphine ligands.
Di-mu-Chlorodichlorobis(trimethylphosphine)diplatinum: Similar structure but with trimethylphosphine ligands.
Uniqueness
Di-mu-Chlorodichlorobis(tributylphosphine)diplatinum is unique due to its specific ligand environment provided by tributylphosphine. This ligand imparts distinct steric and electronic properties to the compound, influencing its reactivity and stability.
Properties
CAS No. |
15670-38-9 |
|---|---|
Molecular Formula |
C24H54Cl4P2Pt2 |
Molecular Weight |
936.6 g/mol |
IUPAC Name |
platinum(2+);tributylphosphane;tetrachloride |
InChI |
InChI=1S/2C12H27P.4ClH.2Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;;;;/h2*4-12H2,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI Key |
CIPOXPZRCIGEQO-UHFFFAOYSA-J |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


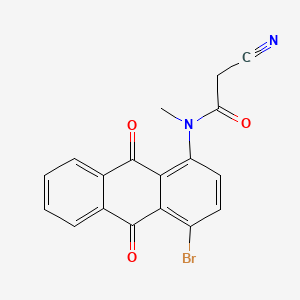
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)



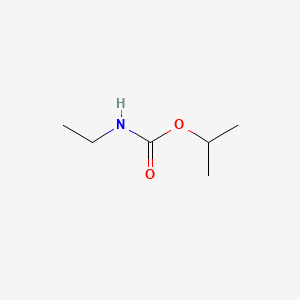

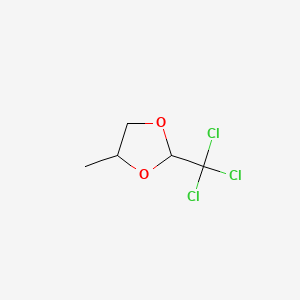

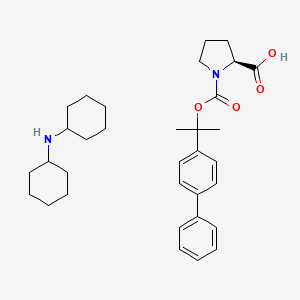
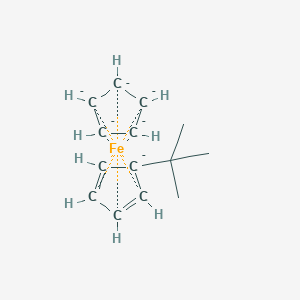
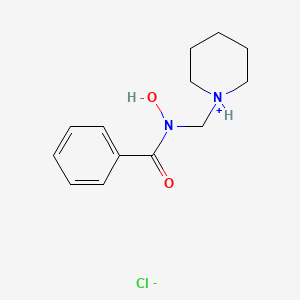
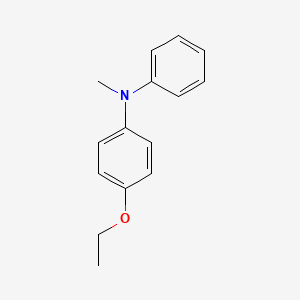
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
